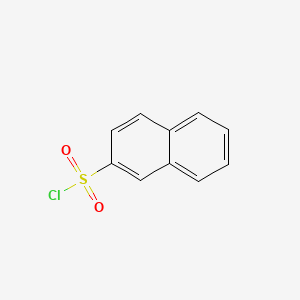

2-Naphthalenesulfonyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133893. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPECTNGATDYLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059080 | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-11-8 | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3N8WRJ279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Naphthalenesulfonyl Chloride from Sodium 2-Naphthalenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 2-naphthalenesulfonyl chloride, a key intermediate in organic synthesis and drug development.[1] This document outlines two primary synthetic methodologies, offering a comparative analysis of reagents, reaction conditions, and yields. Detailed experimental protocols are provided to facilitate the practical application of these procedures in a laboratory setting.

Introduction

This compound, also known as β-naphthalenesulfonyl chloride, is a vital building block in the synthesis of various organic compounds, including dye intermediates and pharmaceutical agents.[1] Its utility is highlighted by its application as a capping reagent for primary amines, for instance, in the conversion of histamine (B1213489) to a selective histamine H3-receptor antagonist, and as a derivatizing agent for HPLC analysis.[2] This guide focuses on the conversion of sodium 2-naphthalenesulfonate to this compound, a common and efficient route to this important reagent.

Synthetic Methodologies

The conversion of sodium 2-naphthalenesulfonate to this compound is typically achieved through chlorination using phosphorus-based reagents. The two most common methods employ phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

Method 1: Chlorination with Phosphorus Pentachloride

This classic method involves the reaction of dry sodium 2-naphthalenesulfonate with phosphorus pentachloride. The reaction proceeds readily, often without the need for initial heating, although a final heating step is required to ensure the reaction goes to completion.[3]

Method 2: Chlorination with Phosphorus Oxychloride

An alternative and often higher-yielding method utilizes phosphorus oxychloride as the chlorinating agent in a suitable solvent, such as chloroform.[4] This procedure typically requires heating to drive the reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two synthetic methods, allowing for easy comparison.

Table 1: Reagent Quantities and Ratios

| Parameter | Method 1: Phosphorus Pentachloride | Method 2: Phosphorus Oxychloride |

| Sodium 2-naphthalenesulfonate | 40 g | 346 g (1.5 mol) |

| Chlorinating Agent | 40 g (Phosphorus Pentachloride) | 770 g (5 mol) (Phosphorus Oxychloride) |

| Solvent | None | Chloroform (2.25 mol) |

| Molar Ratio (Substrate:Reagent) | Approx. 1:1.1 | 1:3.33 |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1: Phosphorus Pentachloride | Method 2: Phosphorus Oxychloride |

| Temperature | Initial: Room Temperature; Final: Heated | 90 °C |

| Reaction Time | Not specified, until homogeneous | 9 hours |

| Reported Yield | 70%[3] | 95.8%[4] |

| Product Melting Point | 76 °C[3] | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using Phosphorus Pentachloride

Materials:

-

Sodium 2-naphthalenesulfonate (dry): 40 g

-

Phosphorus pentachloride (coarsely powdered): 40 g

-

Ice-cold water

-

Petroleum ether

Procedure:

-

Gradually add 40 g of dry sodium 2-naphthalenesulfonate to 40 g of coarsely powdered phosphorus pentachloride in a suitable reaction vessel. The addition should be regulated to control the exothermic reaction.[3]

-

Once the addition is complete, heat the reaction mixture until it becomes homogeneous.[3]

-

Remove the resulting phosphorus oxychloride by distillation under slightly reduced pressure (e.g., 500 mm Hg at 100 °C).[3]

-

Pour the crude this compound into ice-cold water.[3]

-

Filter the solid product and dry it in vacuo.[3]

-

For purification, recrystallize the crude product from a mixture of benzene and petroleum ether. This yields colorless crystalline solid with a melting point of 76 °C.[3]

Protocol 2: Synthesis using Phosphorus Oxychloride

Materials:

-

Sodium 2-naphthalenesulfonate: 346 g (1.5 mol)

-

Phosphorus oxychloride: 770 g (5 mol)

-

Chloroform: 2.25 mol

Procedure:

-

In a reaction vessel, add 346 g (1.5 mol) of sodium 2-naphthalenesulfonate and 770 g (5 mol) of phosphorus oxychloride to 2.25 mol of chloroform.[4]

-

Heat the reaction mixture to 90 °C and maintain this temperature for 9 hours.[4]

-

After the reaction is complete, distill off the excess phosphorus oxychloride and chloroform.[4]

-

The crude product is then purified by washing, filtration, and vacuum distillation to yield this compound.[4]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of this compound using phosphorus pentachloride.

Caption: Workflow for the synthesis of this compound using phosphorus oxychloride.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound from sodium 2-naphthalenesulfonate. The choice of method may depend on factors such as desired yield, available equipment, and safety considerations associated with the reagents. The phosphorus oxychloride method offers a significantly higher yield, making it potentially more suitable for larger-scale preparations. In contrast, the phosphorus pentachloride method is a straightforward procedure that avoids the use of a chlorinated solvent. Both protocols, when followed with care, provide reliable access to this important synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of 2-Naphthalenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-naphthalenesulfonyl chloride, with a specific focus on its melting and boiling points. The information herein is intended to support research and development activities where this compound is utilized as a key starting material or intermediate.

Core Physicochemical Data

This compound is a solid, crystalline compound at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a baseline for its handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₂S | [1][3][4] |

| Molecular Weight | 226.67 g/mol | [1][2][3] |

| Appearance | White to light yellow or beige powder/crystal | [2][3] |

| Melting Point | 74 - 78 °C | [1][3] |

| Boiling Point | 147.7 °C at 0.6 mmHg | [1][5] |

| Solubility | Insoluble in water; soluble in toluene | [3][5] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

The melting point of this compound is typically determined using the capillary method with a melting point apparatus (e.g., MelTemp) or a Thiele tube.

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is jabbed into the powder to collect a sample.[6][7] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely melted into a clear liquid.

-

-

Melting Range: The melting point is reported as the range between T₁ and T₂. For this compound, this is typically observed between 74 °C and 78 °C.[3]

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition. The reflux method is a common approach.

Protocol:

-

Apparatus Setup: A small quantity (e.g., 5 mL) of this compound is placed in a round-bottomed flask with a few boiling chips. A condenser is fitted vertically to the flask, and a thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor, not the boiling liquid.[8]

-

Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value (e.g., 0.6 mmHg).

-

Heating: The flask is gently heated, causing the liquid to boil and its vapor to rise into the condenser.

-

Equilibrium and Measurement: The heating is controlled to maintain a steady reflux, where the vapor condenses and drips back into the flask. The temperature at which the vapor temperature stabilizes during a steady reflux is recorded as the boiling point at that specific pressure.[8] For this compound, this value is 147.7 °C at 0.6 mmHg.[1][5]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination via Reflux.

References

- 1. This compound | 93-11-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 93-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 93-11-8 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Naphthalenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The following sections present methodologies for the gravimetric determination of solubility, a robust and widely applicable technique, and an alternative approach using UV-Vis spectroscopy. These protocols are designed to enable researchers to generate reliable quantitative solubility data in their laboratories.

Quantitative Solubility Data

As noted, specific quantitative solubility data for 2-naphthalenesulfonyl chloride in various organic solvents is limited in publicly accessible literature. To facilitate the comparison of experimentally determined values, the following table structure is recommended.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) |

| Acetone | 58.08 | 0.791 | Data not available | Data not available |

| Acetonitrile | 41.05 | 0.786 | Data not available | Data not available |

| Chloroform | 119.38 | 1.489 | Data not available | Data not available |

| Dichloromethane | 84.93 | 1.326 | Data not available | Data not available |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Data not available | Data not available |

| Ethanol | 46.07 | 0.789 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data not available | Data not available |

| Toluene (B28343) | 92.14 | 0.867 | Soluble[1][2][3] | Data not available |

Experimental Protocols

Gravimetric Determination of Solubility

The gravimetric method is a highly accurate and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.[4][5][6][7]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant liquid using a calibrated pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a chemically resistant filter (e.g., a 0.45 µm PTFE filter).

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry glass vial or evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a rotary evaporator may be used, followed by drying in a vacuum oven at a temperature below the melting point of this compound (74-76 °C) to avoid decomposition.

-

Once all the solvent has been removed, place the vial or dish in a vacuum desiccator to cool to room temperature and ensure complete dryness.

-

Weigh the vial or dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution taken (mL)) * 100

Molar Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / (Volume of solution taken (L))

(Molecular Weight of this compound = 226.68 g/mol )

-

Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds that absorb UV-Vis radiation and can be a faster alternative to the gravimetric method, especially for screening multiple solvents. It requires the preparation of a calibration curve.[8][9][10]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Naphthalene derivatives typically show strong absorbance in the UV region.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

After allowing the excess solid to settle, carefully withdraw a small aliquot of the supernatant and filter it using a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Concentration of diluted solution (mol/L) = (Absorbance - y-intercept) / slope

Solubility (mol/L) = Concentration of diluted solution (mol/L) * Dilution factor

Solubility ( g/100 mL) = Solubility (mol/L) * Molecular weight ( g/mol ) * 0.1

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for solubility determination and method selection.

References

- 1. This compound CAS#: 93-11-8 [m.chemicalbook.com]

- 2. This compound | 93-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Naphthalenesulfonyl Chloride (CAS 93-11-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenesulfonyl chloride, with a CAS number of 93-11-8, is a versatile sulfonyl chloride reagent widely employed in organic synthesis and various biomedical research applications. Its utility stems from the reactive sulfonyl chloride group attached to a naphthalene (B1677914) core, which allows for the derivatization of primary and secondary amines to form stable sulfonamides. This property is extensively utilized in analytical chemistry for enhancing the detection of amino compounds and in medicinal chemistry for the synthesis of novel therapeutic agents. The naphthalene moiety also imparts fluorescent properties to its derivatives, making it a valuable tool for creating fluorescent probes for biological imaging and assays. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety information associated with this compound.

Chemical and Physical Properties

This compound is a light yellow to beige crystalline solid at room temperature.[1] It is characterized by the chemical formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol .[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 93-11-8 | [3] |

| Molecular Formula | C₁₀H₇ClO₂S | [2][3] |

| Molecular Weight | 226.68 g/mol | [2] |

| Appearance | Light yellow to beige powder/solid | [1] |

| Melting Point | 74-76 °C (lit.) | |

| Boiling Point | 147.7 °C at 0.6 mmHg (lit.) | |

| Solubility | Soluble in toluene. Insoluble in water. | [4] |

| SMILES String | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | [5] |

| InChI Key | OPECTNGATDYLSS-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis

A common laboratory and industrial synthesis of this compound involves the reaction of sodium 2-naphthalenesulfonate with a chlorinating agent, such as phosphorus oxychloride, in a suitable solvent like chloroform (B151607).[6][7]

A general workflow for the synthesis is depicted below:

Reactivity

The primary reactivity of this compound is centered around the sulfonyl chloride group, which is a good leaving group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is the basis for its use as a derivatizing agent.[8] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Applications in Research and Drug Development

Derivatizing Agent for HPLC Analysis

This compound is extensively used as a pre-column derivatizing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine groups.[9] The resulting sulfonamides exhibit strong UV absorbance and/or fluorescence, significantly enhancing the sensitivity and selectivity of the detection.[8]

Experimental Protocol: Derivatization of Neomycin with this compound for HPLC Analysis

This protocol is based on the method described for the assay of neomycin sulfate (B86663).[1][9]

-

Reagents and Materials:

-

This compound (NSCl) solution

-

Neomycin sulfate standard and sample solutions

-

Chloroform

-

Internal standard solution (e.g., Prednisolone)

-

Buffer solution (as specified in the detailed method)

-

HPLC grade solvents

-

Normal phase silica (B1680970) HPLC column

-

-

Procedure:

-

To an aqueous solution of the neomycin sample or standard, add the internal standard.

-

Add the this compound solution. The reaction is typically carried out in a buffered solution to maintain an optimal pH for the derivatization.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Extract the derivatized neomycin into chloroform.

-

Evaporate the chloroform layer to dryness and reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample onto a normal-phase silica HPLC column.

-

Perform chromatographic separation using an isocratic mobile phase.

-

Detect the derivatized neomycin using a UV detector at 254 nm.[3][9]

-

Quantify the neomycin concentration by comparing the peak area ratio of the derivatized neomycin to the internal standard with a standard curve.

-

Synthesis of Bioactive Molecules

This compound serves as a key building block in the synthesis of various biologically active compounds.

Derivatives of this compound have been synthesized and evaluated as histamine (B1213489) H₃ receptor antagonists.[10][11] The sulfonamide linkage is a common feature in the structure of these antagonists.

Experimental Protocol: General Synthesis of N-Substituted Histamine using this compound

This is a generalized procedure based on the known reactivity of sulfonyl chlorides with amines.

-

Reagents and Materials:

-

Histamine dihydrochloride (B599025)

-

This compound

-

A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, acetonitrile, or a biphasic system)

-

-

Procedure:

-

Dissolve histamine dihydrochloride in a suitable solvent.

-

Add a base to neutralize the hydrochloride and deprotonate the primary amine of histamine.

-

Add a solution of this compound dropwise to the histamine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove excess reagents and byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the desired N-(2-naphthalenesulfonyl)histamine derivative.

-

Fluorescent Labeling of Peptides and Proteins

The naphthalene moiety of this compound provides intrinsic fluorescence.[8] When reacted with amines on peptides or proteins, it forms fluorescently labeled conjugates. These labeled biomolecules are valuable tools for various biochemical and cellular studies, including fluorescence microscopy, FRET assays, and receptor-ligand binding studies.[5][12]

References

- 1. Derivatization of primary amines by this compound for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. youtube.com [youtube.com]

- 4. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. graphviz.org [graphviz.org]

- 12. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectral Analysis of 2-Naphthalenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-naphthalenesulfonyl chloride, a key intermediate in organic synthesis and drug discovery. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for characterization and quality control.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

IR Spectral Data

The significant peaks in the FT-IR spectrum of this compound are summarized in the table below. The spectrum was typically acquired on a solid sample using a KBr-pellet technique or an Attenuated Total Reflectance (ATR) accessory.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 1370 - 1335 | Strong | Asymmetric SO₂ Stretch |

| 1195 - 1168 | Strong | Symmetric SO₂ Stretch |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker IFS 85)[1]

-

Accessory: KBr press for pellet preparation or an ATR accessory.

Procedure (KBr Pellet Technique): [1]

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample over a typical range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum, including baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for complete structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits signals in the aromatic region corresponding to the seven protons of the naphthalene (B1677914) ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |

| ~8.5 - 7.5 | Multiplet | 7H | Aromatic Protons |

Note: The specific chemical shifts and coupling constants can be complex due to the overlapping nature of the signals in the aromatic region. The spectrum is consistent with a disubstituted naphthalene ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals corresponding to the ten carbon atoms of the naphthalene core.

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~140 - 120 | Aromatic Carbons |

Note: The exact assignment of each carbon signal requires more advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Varian A-60 or higher field instrument)[1]

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition (¹H NMR): Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Acquisition (¹³C NMR): Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of this compound.

References

A Comprehensive Guide to the Safe Handling and Storage of 2-Naphthalenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-naphthalenesulfonyl chloride. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Adherence to these guidelines is critical due to the hazardous nature of this compound.

Compound Identification and Properties

This compound is a solid organic compound widely used in chemical synthesis, particularly as a derivatizing agent for primary and secondary amines in analytical and medicinal chemistry.[1]

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Naphthalene-2-sulfonyl chloride, Beta-Naphthalenesulfonyl chloride | [3][4] |

| CAS Number | 93-11-8 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₂S | [2][4] |

| Molecular Weight | 226.68 g/mol | [4] |

| Appearance | Solid | [1] |

| Melting Point | 74-76 °C (lit.) | |

| Boiling Point | 147.7 °C at 0.6 mmHg (lit.) | |

| Signal Word | Danger | [1] |

| Hazard Statements | H290, H314 | [1] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2] It may also be corrosive to metals. The primary hazards are associated with its reactivity, particularly with water, and its corrosive nature.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.

-

Eye Protection : Wear tight-sealing safety goggles and a face shield.[3]

-

Hand Protection : Use chemical-resistant gloves.

-

Skin and Body Protection : Wear a chemical-resistant lab coat or apron and appropriate protective clothing to prevent skin exposure.[3]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Figure 1: Key Hazards and Corresponding Safety Precautions for this compound.

Incompatible Materials and Hazardous Decomposition Products

To prevent hazardous reactions, this compound should not be stored with or exposed to the following:

-

Strong oxidizing agents [2]

-

Strong bases [2]

-

Water/Moisture : Reacts violently with water, releasing flammable and toxic gases.[2][5]

In the event of decomposition, which can be caused by heat or reaction with incompatible materials, the following hazardous products may be released:

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize risks.

Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

-

Avoid creating dust.[5]

-

Do not breathe dust.[5]

-

Prevent contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage Conditions

-

Keep containers tightly closed to prevent moisture ingress.[3][5]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[2][5]

-

The storage area should be designated for corrosive materials.[5]

Experimental Protocols

General Weighing and Dispensing Protocol

-

Preparation : Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Don all required personal protective equipment (goggles, face shield, gloves, lab coat).

-

Dispensing : Transport the sealed container of this compound to the fume hood. Open the container slowly. Use a clean, dry spatula or scoop to carefully transfer the desired amount of the solid to a pre-tared, sealed weighing vessel.

-

Cleanup : Once the desired amount is dispensed, securely close the main container. Clean any minor residual dust from the spatula and work surface within the fume hood using a dry cloth, which should then be disposed of as hazardous waste.

-

Transport : Transport the weighed, sealed container to the reaction vessel within the fume hood.

Spill Cleanup Protocol

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

-

Evacuate and Secure : Immediately alert others in the vicinity of the spill. If necessary, evacuate the immediate area. Restrict access to the spill area.

-

Don PPE : Put on appropriate personal protective equipment, including a respirator if there is a risk of inhaling dust.

-

Containment : If it is a solid spill, carefully cover it with a dry, inert absorbent material such as sand or vermiculite (B1170534) to prevent the dust from becoming airborne.[6] Do not use water.[5]

-

Cleanup : Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[4][5] Avoid generating dust.

-

Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a dry cloth. Dispose of all cleaning materials as hazardous waste.

-

Reporting : Report the spill to the laboratory supervisor or safety officer.

Figure 2: Step-by-Step Workflow for a Minor Spill of this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.[5]

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.[5] Empty containers may retain product residue and should be treated as hazardous.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

2-Naphthalenesulfonyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Properties, Safe Handling, and Chemical Applications

This technical guide provides a comprehensive overview of 2-naphthalenesulfonyl chloride, a versatile reagent widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling protocols, and established experimental applications. While extensive data exists regarding its chemical utility, this guide also highlights the current gaps in the publicly available toxicological data, suggesting avenues for future research.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₇ClO₂S.[1] It is primarily used as a derivatizing agent for primary and secondary amines, and in the synthesis of sulfonamides.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 226.68 g/mol | [3][4] |

| Appearance | White to light yellow or beige powder/crystals | [5] |

| Melting Point | 74-76 °C | [2] |

| Boiling Point | 147.7 °C @ 0.6 mmHg | [2] |

| Density | 1.3661 g/cm³ (estimate) | [5] |

| Solubility | Soluble in Toluene, Insoluble in water | [5] |

| Vapor Pressure | 0.004 Pa @ 25°C | [5] |

| Flash Point | 200-202°C / 13mm | [5] |

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. A summary of its GHS hazard classifications is provided in Table 2.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Corrosive to metals | Category 1 |

Note: Data aggregated from multiple sources.

Emergency Procedures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get immediate medical attention.

A general workflow for the safe handling of hazardous chemicals like this compound is illustrated in the following diagram.

Safe handling workflow for hazardous chemicals.

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of sodium 2-naphthalenesulfonate with a chlorinating agent.

Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add sodium 2-naphthalenesulfonate.

-

Addition of Chlorinating Agent: Slowly add a chlorinating agent such as thionyl chloride or phosphorus pentachloride to the reaction vessel. The reaction is exothermic and should be controlled by cooling if necessary.

-

Reaction Conditions: Heat the mixture under reflux for a specified period to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then poured onto ice water to precipitate the this compound.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of benzene (B151609) and petroleum ether.

Derivatization of Amines for HPLC Analysis

This compound is frequently used as a pre-column derivatizing reagent to enhance the detectability of amines in High-Performance Liquid Chromatography (HPLC), particularly for compounds lacking a strong chromophore.

General Protocol:

-

Sample Preparation: A solution of the amine-containing analyte is prepared in a suitable buffer, typically at a slightly alkaline pH (e.g., sodium bicarbonate buffer, pH 9).

-

Derivatization Reaction: An excess of this compound solution (e.g., in acetone (B3395972) or acetonitrile) is added to the analyte solution.

-

Reaction Incubation: The mixture is incubated at a specific temperature (e.g., 40-60 °C) for a set time to ensure complete derivatization.

-

Reaction Quenching: The reaction is stopped by adding a small amount of a primary or secondary amine solution (e.g., glycine (B1666218) or proline) to consume the excess this compound.

-

Extraction: The derivatized analyte is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Analysis: The organic extract is evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase for injection and analysis.

The following diagram illustrates the general reaction of this compound with a primary amine.

Reaction of this compound with a primary amine.

Toxicological Information: An Area for Further Research

A comprehensive review of publicly available literature and databases reveals a significant lack of specific toxicological studies on this compound. While the acute toxicity and corrosive nature are well-documented in safety data sheets, there is a scarcity of data regarding its genotoxicity, cytotoxicity, and potential effects on cellular signaling pathways.

Studies on related compounds, such as naphthalene (B1677914), have indicated potential for toxicity, but direct extrapolation of these findings to this compound is not scientifically sound due to differences in chemical structure and reactivity. The sulfonyl chloride group is a reactive functional group that can readily react with biological nucleophiles, suggesting a potential for different toxicological mechanisms compared to naphthalene itself.

Given the widespread use of this compound in research and development, particularly in the synthesis of compounds with potential biological activity, a more thorough toxicological evaluation is warranted. Future research should focus on:

-

Cytotoxicity assays in relevant cell lines to determine its potential to cause cell death.

-

Genotoxicity studies , such as the Ames test and micronucleus assays, to assess its mutagenic potential.

-

Investigation of its effects on key cellular signaling pathways to understand potential mechanisms of toxicity.

-

Metabolomics and proteomics studies to identify any cellular changes induced by exposure to this compound.

Conclusion

This compound is a valuable and widely used reagent in chemical synthesis. Its physical and chemical properties are well-characterized, and established protocols for its use and safe handling are readily available. However, there is a clear need for more in-depth toxicological studies to fully understand its potential biological effects. For researchers and professionals in drug development, a thorough understanding of both the utility and the potential hazards of this compound is essential for its responsible and safe use in the laboratory. Further investigation into its toxicological profile will be crucial for a complete risk assessment and to ensure the safety of those who work with this important chemical.

References

- 1. 2-萘磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 99 93-11-8 [sigmaaldrich.com]

- 3. This compound | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 93-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound CAS#: 93-11-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanism of 2-Naphthalenesulfonyl Chloride with Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reaction between 2-naphthalenesulfonyl chloride and primary or secondary amines is a cornerstone transformation in organic synthesis, yielding sulfonamides—a class of compounds with profound importance in medicinal chemistry. Sulfonamide moieties are present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Understanding the mechanism, kinetics, and experimental nuances of this reaction is critical for optimizing synthesis, maximizing yields, and designing novel molecular entities. This guide provides a comprehensive overview of the core reaction mechanism, detailed experimental protocols, and strategies for troubleshooting common side reactions, supported by quantitative data and visual workflows.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl-type substitution reaction at the electrophilic sulfur atom. The mechanism can be broken down into two primary steps:

-

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds. This is accompanied by the expulsion of the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting sulfonamide is protonated. A base, which is typically added to the reaction mixture or is present as an excess of the amine reactant, removes the proton from the nitrogen atom. This deprotonation step neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the final sulfonamide product.[1]

Primary and secondary amines are suitable for this reaction, while tertiary amines will not form stable sulfonamides as they lack a proton on the nitrogen to be removed in the final step.[2]

Reaction Kinetics and Influencing Factors

The rate and outcome of the sulfonylation reaction are significantly influenced by several factors, including the choice of amine, solvent, base, and temperature.

-

Amine Nucleophilicity: The reaction rate is dependent on the nucleophilicity of the amine. Primary alkylamines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than alkylamines because the nitrogen's lone pair is delocalized into the aromatic ring, making them less available for attack.[3]

-

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used to avoid reaction of the sulfonyl chloride with the solvent.[4] The choice of solvent can also affect the solubility of the reactants and products, thereby influencing the reaction rate.[4]

-

Base: A base is crucial to neutralize the HCl byproduct.[1] Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), or inorganic bases like potassium hydroxide (B78521) (KOH).[3][5] Using a hindered or weak base, such as pyridine or 2,6-lutidine, can be advantageous in preventing side reactions.[4] For less reactive amines, a catalytic amount of a superior nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[4]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions, especially during the addition of the highly reactive sulfonyl chloride.[4] After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion.[1]

Side Reactions and Troubleshooting: Di-sulfonylation

The most common side reaction, particularly with primary amines, is di-sulfonylation. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a sulfonamide anion. This anion can then act as a nucleophile, reacting with a second molecule of the sulfonyl chloride to form a di-sulfonylated product.

Strategies to Mitigate Di-sulfonylation:

| Strategy | Rationale | Protocol Detail |

| Control Stoichiometry | Using a slight excess of the amine ensures the sulfonyl chloride is consumed before it can react with the sulfonamide product. | Use 1.1 to 1.5 equivalents of the primary amine relative to the sulfonyl chloride.[4] |

| Slow Addition Rate | Adding the sulfonyl chloride dropwise over a prolonged period keeps its instantaneous concentration low, favoring reaction with the more nucleophilic amine over the sulfonamide anion.[4] | Dissolve the sulfonyl chloride and add it as a solution over 30-60 minutes.[4] |

| Modify Base Conditions | A strong, non-hindered base can readily deprotonate the sulfonamide. Using a weaker or sterically hindered base minimizes the formation of the reactive sulfonamide anion. | Replace strong bases like triethylamine with weaker bases like pyridine or 2,6-lutidine.[4] |

| Lower Reaction Temperature | Lowering the temperature reduces the rate of all reactions, but often has a more significant impact on the less favorable side reaction (di-sulfonylation). | Conduct the addition of sulfonyl chloride at 0 °C or lower (e.g., -20 °C to -78 °C).[4] |

digraph "Troubleshooting_Workflow" { graph [size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Di-sulfonylation\nObserved", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Adjust Stoichiometry\n& Slow Addition Rate", fillcolor="#FFFFFF"]; check1 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4"]; step2 [label="Step 2: Modify Base Conditions\n(Use weaker/hindered base)", fillcolor="#FFFFFF"]; check2 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4"]; step3 [label="Step 3: Lower Reaction\nTemperature (0°C or below)", fillcolor="#FFFFFF"]; check3 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4"]; end_ok [label="Pure Mono-sulfonamide\nObtained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consider Alternative\nSynthetic Route", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#4285F4"]; step1 -> check1 [color="#4285F4"]; check1 -> end_ok [label="Yes", color="#34A853"]; check1 -> step2 [label="No", color="#EA4335"]; step2 -> check2 [color="#4285F4"]; check2 -> end_ok [label="Yes", color="#34A853"]; check2 -> step3 [label="No", color="#EA4335"]; step3 -> check3 [color="#4285F4"]; check3 -> end_ok [label="Yes", color="#34A853"]; check3 -> end_fail [label="No", color="#EA4335"]; }

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamides from this compound. Researchers should optimize conditions for their specific substrates.

Protocol 4.1: Standard Synthesis via Conventional Heating

This protocol is adapted from general procedures for sulfonamide synthesis.[1][5]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, ~0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over a period of 20-60 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 4.2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[6]

-

Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 equivalent) and this compound (1.0-1.2 equivalents). If the amine is a solid, a minimal amount of a high-boiling point aprotic solvent (e.g., DMF) can be added.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 3-15 minutes).[6]

-

Workup and Purification: After cooling, the workup and purification steps are similar to the conventional method described above.

Quantitative Data Summary

The yields of sulfonamide synthesis can vary widely depending on the substrates and reaction conditions. Below is a summary of reported yields for analogous reactions.

| Amine Type | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Chiral Primary Amines | Various Aryl Sulfonyl Chlorides | KOH | Dichloromethane | 30-85% | [5] |

| Primary Aryl Amines | Aryl Sulfonyl Chlorides | Pyridine | - | ~100% | [3] |

| Dibutylamine | Benzenesulfonyl Chloride | NaOH (aq) | Water | 94% | [7] |

| 1-Octylamine | Benzenesulfonyl Chloride | NaOH (aq) | Water | 98% | [7] |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various Aryl Sulfonyl Chlorides | NaH | DMF/THF | 72-96% | [3] |

References

2-Naphthalenesulfonyl Chloride: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenesulfonyl chloride, a prominent derivative of naphthalene (B1677914), has established itself as a cornerstone intermediate in the field of organic synthesis. Its robust reactivity, stemming from the electrophilic sulfonyl chloride moiety, coupled with the unique photophysical properties of the naphthalene core, renders it an invaluable building block for a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the synthesis of sulfonamides and sulfonate esters, its utility in drug discovery, and its application in the development of fluorescent probes. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to facilitate its practical application in the laboratory.

Core Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized for the introduction of the 2-naphthalenesulfonyl group into various molecules. This can be achieved through reactions with nucleophiles such as amines, alcohols, and phenols, leading to the formation of sulfonamides and sulfonate esters, respectively.

Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone transformation, yielding structurally diverse sulfonamides. These compounds are of significant interest due to their wide range of biological activities. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

A general workflow for the synthesis of sulfonamides using this compound is depicted below:

Experimental Protocol: General Procedure for Sulfonamide Synthesis [1]

To a solution of a primary or secondary amine (1.0 mmol) and a suitable base, such as powdered potassium hydroxide (B78521) (1.8 mmol) or triethylamine, in a dry solvent like dichloromethane (15.0 mL), the appropriate sulfonyl chloride (1.0 mmol), in this case, this compound, is added.[1] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically poured into brine and extracted with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to afford the desired sulfonamide.[1]

| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Various primary amines | Powdered KOH | Dichloromethane | 24 | 30-85 | [1] |

| Substituted anilines | Pyridine | - | - | up to 100 | [2] |

| Benzylamine | Triethylamine | Dichloromethane | 1 | 62 | [3] |

Table 1: Quantitative Data for the Synthesis of 2-Naphthalenesulfonamides

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols and phenols provides access to sulfonate esters. This transformation is particularly useful as the resulting sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. The synthesis is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonates from Phenols

A solution of the phenol (B47542) (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent such as pyridine is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

| Alcohol/Phenol | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Various phenols | Pyridine | Pyridine | 12 h | Good to excellent | [4] |

| General Alcohols | Pyridine/Triethylamine | Dichloromethane | - | - | [5][6] |

Table 2: Representative Data for the Synthesis of 2-Naphthalenesulfonate Esters

Applications in Drug Discovery and Development

The 2-naphthalenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives have shown promise as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of key enzymes in signaling pathways.

Anticancer and Antimicrobial Agents

Recent studies have highlighted the potential of 2-naphthalenesulfonamide derivatives as potent anticancer and antimicrobial agents. For instance, a series of 6-acetylnaphthalene-2-sulfonamide hybrids have demonstrated significant cytotoxic activity against the human breast cancer cell line (MCF7).[7][8] These compounds were found to suppress cancer cell proliferation and induce apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway.[7][8]

Protein Kinase and Calmodulin Inhibition

Naphthalenesulfonamides have been identified as inhibitors of various protein kinases and as calmodulin antagonists.[9] These activities are dependent on the nature of the substituent on the sulfonamide nitrogen.[9] For example, certain naphthalenesulfonamides have been shown to be competitive inhibitors of myosin light chain kinase (MLC-kinase) with respect to ATP.[9] This inhibitory action on key signaling proteins highlights the potential of this scaffold in developing therapies for diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.

Antiviral Activity

Derivatives of naphthalenesulfonic acid have been investigated as potential anti-HIV agents.[10] Certain analogues have demonstrated inhibitory effects on HIV-1 and HIV-2 induced cytopathogenicity and HIV-1 reverse transcriptase activity.[3][10] These findings suggest that the naphthalene-sulfur linkage provides a valuable pharmacophore for the development of novel antiviral therapeutics.

Utilization as Fluorescent Probes

The inherent fluorescence of the naphthalene ring system makes this compound a valuable reagent for the preparation of fluorescent probes.[11] These probes are widely used for the derivatization of primary and secondary amines, including amino acids and peptides, enabling their sensitive detection in various analytical techniques, such as high-performance liquid chromatography (HPLC).[12][13]

The process of fluorescent labeling typically involves the covalent attachment of the 2-naphthalenesulfonyl group to the target molecule.

Experimental Protocol: Pre-column Derivatization for HPLC Analysis

A common application involves the pre-column derivatization of analytes for HPLC analysis. For example, in the analysis of tobramycin, the drug is derivatized with this compound at 80°C for 40 minutes. The resulting fluorescent product is then separated isocratically on a C18 column with a mobile phase of acetonitrile (B52724) and 1% phosphoric acid in water (90:10, v/v) at a flow rate of 2 mL/min. Fluorescence detection is carried out with excitation at 300 nm and emission at 380 nm.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in organic synthesis. Its utility spans the creation of biologically active sulfonamides for drug discovery, the formation of reactive sulfonate esters, and the development of sensitive fluorescent probes for analytical applications. The straightforward and generally high-yielding reactions, combined with the significant biological and photophysical properties of its derivatives, ensure that this compound will continue to be a key tool for chemists and drug development professionals in the pursuit of novel and functional molecules. The experimental protocols and data presented herein provide a solid foundation for the practical application of this important synthetic building block.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR-Based Drug Discovery - Part 2 - Discovery On Target [discoveryontarget.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. lubio.ch [lubio.ch]

- 13. biocompare.com [biocompare.com]

An In-depth Technical Guide to 2-Naphthalenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-naphthalenesulfonyl chloride, a key reagent in organic synthesis and analytical chemistry. It covers its chemical identity, physicochemical properties, and common applications, with a focus on its utility in drug development and analytical sciences.

Chemical Identity and Synonyms

This compound is an organosulfur compound widely used as an intermediate in the synthesis of dyes and pharmaceuticals and as a derivatizing agent.[1] To facilitate comprehensive literature and database searches, a list of its synonyms and chemical identifiers is provided below.

| Identifier Type | Value | Source |

| IUPAC Name | naphthalene-2-sulfonyl chloride | PubChem[2] |

| CAS Number | 93-11-8 | Chemical Bull Pvt. Ltd.[1], PubChem[2] |

| EC Number | 202-219-9 | PubChem[2], Sigma-Aldrich |

| PubChem CID | 7125 | PubChem[2], Fisher Scientific[3] |

| UNII | W3N8WRJ279 | PubChem[2] |

| Beilstein/REAXYS | 641898 | Sigma-Aldrich |

| MDL Number | MFCD00004087 | PubChem[2], Fisher Scientific[3] |

| InChI Key | OPECTNGATDYLSS-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | PubChem[2], Sigma-Aldrich |

| Common Synonyms | Naphthalene-2-sulfonyl chloride | Chemical Bull Pvt. Ltd.[1], PubChem[2] |

| Beta-Naphthalenesulfonyl chloride | Chemical Bull Pvt. Ltd.[1], PubChem[2] | |

| 2-Naphthylsulfonyl chloride | Chemical Bull Pvt. Ltd.[1], PubChem[2] | |

| Naphthalene-2-sulfonic acid chloride | PubChem[2], Cheméo[4] | |

| 2-Naphthalenylsulfonyl chloride | PubChem[2], Cheméo[4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H7ClO2S | Chemical Bull Pvt. Ltd.[1], PubChem[2] |

| Molecular Weight | 226.68 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | White to light yellow powder/crystal | Tokyo Chemical Industry |

| Melting Point | 74-76 °C | Chemical Bull Pvt. Ltd.[1], Sigma-Aldrich, ChemicalBook[5] |

| Boiling Point | 147.7 °C @ 0.6 mmHg | Sigma-Aldrich, ChemicalBook[5] |

| Purity | >98.0% (GC) | Tokyo Chemical Industry |

| Vapor Pressure | 0.004 Pa @ 25 °C | ChemicalBook[5] |

Experimental Protocols and Applications

This compound is a versatile reagent. Its sulfonyl chloride group readily reacts with primary and secondary amines, making it valuable for both synthesis and analysis.

A key application in drug development is its use as a "capping reagent." For instance, it has been employed to convert histamine (B1213489), a potent agonist at all histamine receptor subtypes, into a selective H₃-receptor antagonist. This chemical modification is crucial for developing therapeutic agents with high specificity.

Logical Workflow: From Agonist to Antagonist